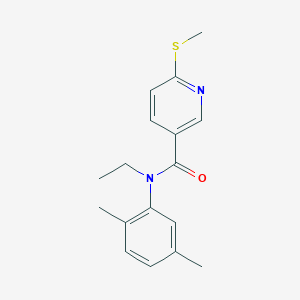
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in cancer therapy.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells in the tumor microenvironment, which can help to enhance the anti-tumor immune response.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to increase the permeability of blood vessels in tumors, which can help to enhance the delivery of chemotherapy drugs to the tumor.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a relatively low toxicity and can be administered orally or intravenously. However, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective analogs of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide in humans.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is a promising anti-cancer agent that has shown significant preclinical activity. Its mechanism of action involves the activation of the immune system, and it has several biochemical and physiological effects that can help to inhibit tumor growth and metastasis. While N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its safety and efficacy in humans.
合成法
The synthesis of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylthiopyridine-3-carboxamide to produce N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. The yield of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide from this method is around 50%.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-ethyl-6-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-5-19(15-10-12(2)6-7-13(15)3)17(20)14-8-9-16(21-4)18-11-14/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSBVFGHOHAPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CN=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)
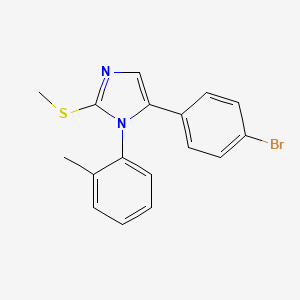
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)

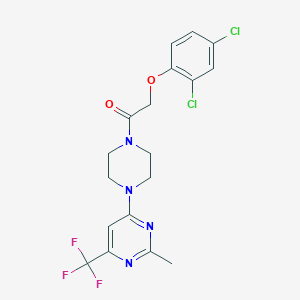
![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/no-structure.png)
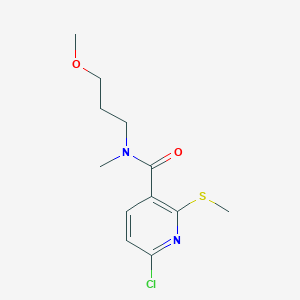
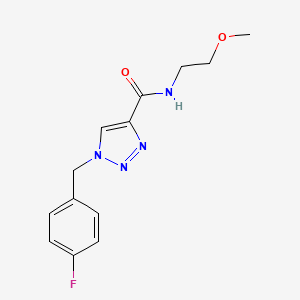
![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)
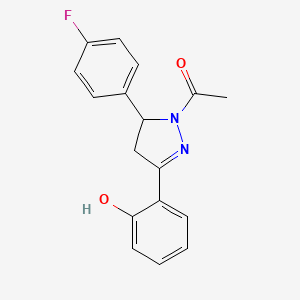

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)